1-Chlorobutan-2-ol is a bifunctional aliphatic chlorohydrin characterized by a secondary hydroxyl group and a primary alkyl chloride. As a critical intermediate in organic synthesis, it is primarily procured for the production of 1,2-butylene oxide via base-catalyzed dehydrochlorination, as well as for synthesizing specialty ethers, amines, and pharmaceutical precursors. Its molecular architecture—combining the reactivity of a primary halide with the hydrogen-bonding capacity of a secondary alcohol—makes it uniquely suited for regioselective nucleophilic substitutions. With a boiling point of approximately 141 °C and favorable organic-phase partitioning (logP ~0.99), it offers distinct processability advantages over shorter-chain miscible analogs, facilitating efficient biphasic extraction and fractional distillation in industrial settings [1].
Substituting 1-chlorobutan-2-ol with its common regioisomer, 2-chloro-1-butanol, or shorter-chain homologs like 1-chloro-2-propanol, fundamentally alters reaction kinetics and downstream recovery. Because 2-chloro-1-butanol features a secondary chloride, it exhibits significantly higher steric hindrance and a propensity for competing elimination (E2) reactions during nucleophilic substitution, drastically lowering yields of target functionalized alcohols. Conversely, substituting with 1-chloro-2-propanol introduces severe workup inefficiencies; its complete miscibility with water prevents simple phase separation, forcing reliance on energy-intensive distillation to recover products from aqueous streams. Procuring the exact 1-chlorobutan-2-ol regioisomer is therefore mandatory for maintaining SN2 reaction efficiency and minimizing downstream purification costs[1].
The structural configuration of 1-chlorobutan-2-ol places the reactive chlorine atom on a primary carbon, whereas its regioisomer, 2-chloro-1-butanol, features a secondary chloride. In standard SN2 displacement assays, primary alkyl chlorides exhibit exponentially faster reaction rates and minimal steric hindrance compared to secondary chlorides, which are prone to competing E2 elimination pathways under basic conditions. This regiochemical distinction ensures that nucleophilic attack occurs cleanly at the C1 position, preserving the secondary hydroxyl group for subsequent derivatization [1].
| Evidence Dimension | SN2 Substitution Efficiency and Pathway Selectivity |
| Target Compound Data | 1-Chlorobutan-2-ol (Primary chloride: high SN2 rate, low E2 competition) |
| Comparator Or Baseline | 2-Chloro-1-butanol (Secondary chloride: lower SN2 rate, high E2 competition) |
| Quantified Difference | Primary chlorides typically react 10-50x faster in SN2 displacements than secondary chlorides, with negligible elimination byproducts. |
| Conditions | Standard bimolecular nucleophilic substitution (SN2) conditions using non-bulky nucleophiles |
Procuring the primary chloride regioisomer is critical for maximizing yields and preventing unwanted alkene byproducts during the synthesis of functionalized secondary alcohols.
1-Chlorobutan-2-ol exhibits an octanol/water partition coefficient (logP) of approximately 0.99, rendering it only partially soluble in water but highly soluble in organic solvents. In contrast, the shorter-chain analog 1-chloro-2-propanol is completely miscible with water. During industrial synthesis or aqueous quenching, 1-chlorobutan-2-ol readily partitions into the organic phase, allowing for simple liquid-liquid extraction. The miscible propylene homolog requires energy-intensive fractional distillation or continuous solvent extraction to separate from aqueous reaction mixtures [1].
| Evidence Dimension | Aqueous Miscibility and logP |
| Target Compound Data | 1-Chlorobutan-2-ol (logP ~0.99, partially water-soluble) |
| Comparator Or Baseline | 1-Chloro-2-propanol (Fully miscible in water) |
| Quantified Difference | Transition from complete aqueous miscibility to distinct biphasic separability. |
| Conditions | Standard aqueous workup / liquid-liquid extraction at 25 °C |
Selecting the C4 chlorohydrin over the C3 homolog eliminates the need for high-cost distillation during aqueous product recovery.
The industrial synthesis of butylene chlorohydrins via the addition of hypochlorous acid to 1-butene typically yields a mixture of 1-chlorobutan-2-ol and 2-chloro-1-butanol. 1-Chlorobutan-2-ol possesses a boiling point of approximately 141 °C, which is distinctly lower than the boiling points of many secondary chloride isomers and heavier byproducts. This boiling point differential is sufficient to enable effective separation via fractional distillation, allowing manufacturers to isolate 1-chlorobutan-2-ol in high purity for regioselective downstream applications [1].
| Evidence Dimension | Normal Boiling Point (Tboil) |
| Target Compound Data | 1-Chlorobutan-2-ol (~141 °C) |
| Comparator Or Baseline | 2-Chloro-1-butanol and heavier byproducts (>150 °C) |
| Quantified Difference | Approximate 10 °C boiling point depression for the 1-chloro regioisomer. |
| Conditions | Standard atmospheric pressure (1 atm) distillation |
The distinct boiling point differential ensures that buyers can procure highly purified regioisomers rather than settling for unpredictable crude racemic mixtures.
Directly leveraging its primary chloride and secondary alcohol structure, 1-chlorobutan-2-ol is the ideal precursor for base-catalyzed dehydrochlorination, yielding 1,2-butylene oxide with high atom economy and minimal side reactions [2].
Utilized as an alkylating agent to introduce hydrophobic and cationic functional groups into cellulose derivatives, where its specific regiochemistry ensures stable ether linkages without premature elimination [1].
Exploiting its favorable logP and limited aqueous solubility, this compound is perfectly suited for continuous flow reactors requiring rapid organic-phase partitioning during aqueous quenching, outperforming miscible short-chain chlorohydrins [3].
Corrosive;Irritant